molecular formula C9H12N2O B555535 D-Phenylalaninamide CAS No. 5241-59-8

D-Phenylalaninamide

Cat. No.: B555535
CAS No.: 5241-59-8
M. Wt: 164.2 g/mol
InChI Key: OBSIQMZKFXFYLV-MRVPVSSYSA-N
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Description

D-Phenylalaninamide is a derivative of the amino acid phenylalanine It is an amide formed by the reaction of phenylalanine with ammonia or an amine

Biochemical Analysis

Biochemical Properties

D-Phenylalaninamide plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with enzymes such as phenylalanine ammonia lyase, which catalyzes the conversion of phenylalanine to cinnamic acid. This interaction is crucial for the production of D-phenylalanine derivatives, which are important building blocks for semi-synthetic penicillins and cephalosporins .

Additionally, this compound interacts with D-amino acid aminotransferases, which are enzymes that catalyze the transfer of amino groups from D-amino acids to α-keto acids. This interaction is essential for the synthesis of D-phenylalanine in various microbial systems . The compound’s stability and reactivity make it a valuable tool in biochemical research and industrial applications.

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. For example, in K562-D cells, a type of human leukemia cell line, this compound has been found to modulate the activity of the mammalian target of rapamycin complex (mTORC), a key regulator of cell growth and proliferation . This modulation can lead to changes in cell cycle progression, apoptosis, and metabolic activity.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific enzymes and proteins. For instance, it binds to the active site of phenylalanine ammonia lyase, facilitating the conversion of phenylalanine to cinnamic acid . This binding interaction is critical for the enzyme’s catalytic activity and the subsequent production of D-phenylalanine derivatives.

Additionally, this compound can act as an inhibitor or activator of certain enzymes, depending on its concentration and the specific enzyme involved. For example, it may inhibit the activity of D-amino acid oxidase, an enzyme that catalyzes the oxidative deamination of D-amino acids, thereby affecting the levels of D-phenylalanine in cells . These molecular interactions highlight the compound’s versatility and potential for modulating biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under various conditions, including different pH levels and temperatures . Prolonged exposure to extreme conditions may lead to its degradation, resulting in reduced efficacy and altered cellular effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance certain biochemical pathways and cellular functions without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as oxidative stress and cellular damage.

Metabolic Pathways

This compound is involved in several metabolic pathways, including amino acid metabolism and the synthesis of secondary metabolites. It interacts with enzymes such as phenylalanine ammonia lyase and D-amino acid aminotransferases, which play key roles in the conversion of phenylalanine to various derivatives . These interactions can affect metabolic flux and the levels of specific metabolites in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound in various cellular compartments . The distribution of this compound can affect its availability and activity in different tissues, influencing its overall efficacy and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, where it interacts with enzymes involved in amino acid metabolism, or to the nucleus, where it can influence gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Phenylalaninamide can be synthesized through several methods. One common approach involves the reaction of D-phenylalanine with ammonia or an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods: Industrial production of this compound often employs enzymatic methods due to their high specificity and efficiency. For example, the use of immobilized phenylalanine ammonia-lyase from Rhodotorula glutinis in a recirculating packed-bed reactor has been shown to produce optically pure D-phenylalanine, which can then be converted to this compound .

Chemical Reactions Analysis

Types of Reactions: D-Phenylalaninamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces amines or alcohols.

    Substitution: Produces various substituted derivatives depending on the reagents used.

Scientific Research Applications

D-Phenylalaninamide has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific stereochemistry (D-isomer) and its ability to interact with enzymes and proteins in a distinct manner compared to its L-isomer and other derivatives. This specificity makes it valuable in research and potential therapeutic applications .

Properties

IUPAC Name

(2R)-2-amino-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSIQMZKFXFYLV-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426470
Record name D-Phenylalaninamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5241-59-8
Record name (αR)-α-Aminobenzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5241-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Phenylalaninamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005241598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-amino-3-phenylpropanamide
Source European Chemicals Agency (ECHA)
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Record name D-PHENYLALANINAMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about the D-Phenylalaninamide's interaction with DNA compared to its diastereomer, L-lysyl-L-phenylalaninamide?

A1: Studies using NMR, spin-lattice relaxation rates, viscometry, and flow dichroism reveal a distinct difference in how this compound (specifically, L-lysyl-D-phenylalaninamide) interacts with DNA compared to its diastereomer, L-lysyl-L-phenylalaninamide. [] The aromatic ring of L-lysyl-L-phenylalaninamide partially inserts itself between DNA base pairs, while the aromatic ring of L-lysyl-D-phenylalaninamide points outwards into the solution. This suggests that the stereochemistry of the phenylalanine residue, dictated by the L-lysyl residue's interaction with the DNA helix, plays a crucial role in determining the aromatic ring's binding site. []

Q2: Has the crystal structure of this compound been resolved? What can be learned from its structure?

A3: While the crystal structure of this compound itself has not been reported, researchers have crystallized and analyzed similar molecules, such as Pivaloyl-L-prolyl-N-methyl-D-phenylalaninamide. [] This compound, containing this compound within its structure, adopts a typical type-II β-bend conformation stabilized by an intramolecular hydrogen bond. [] This information contributes to understanding the structural tendencies of peptides containing this compound.

Q3: Are there any known enzymes that specifically act on this compound?

A4: Yes, the D-stereospecific amino-acid amidase from Ochrobactrum anthropi SV3 exhibits specific hydrolyzing activity towards D-amino-acid amides, including this compound. [] This enzyme, encoded by the daaA gene, shows a preference for substrates with aromatic or hydrophobic side chains. [] Interestingly, despite sequence similarities with DD-peptidases and beta-lactamases, the D-stereospecific amino-acid amidase does not show activity towards their substrates. []

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